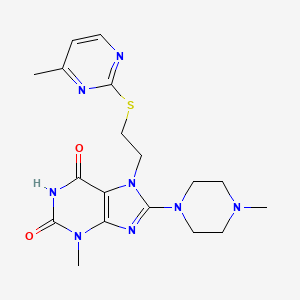![molecular formula C21H16F3NOS B2869250 N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide CAS No. 338398-61-1](/img/structure/B2869250.png)
N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide” is a chemical compound that contains a trifluoromethyl group . Trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities .
Synthesis Analysis
The synthesis of trifluoromethyl group-containing compounds is a unique branch of organic chemistry . A series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, melting point, boiling point, and density .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide and its derivatives have been explored for their antimicrobial activities. For instance, a study by Mange et al. (2013) on the synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives demonstrates the potential of these compounds in fighting bacterial and fungal infections. The study evaluated the compounds' minimum inhibition concentration (MIC) using the serial dilution technique, highlighting their significant biological activity against various pathogens Mange, Isloor, Malladi, Isloor, & Fun, 2013.
Insecticidal Applications
The compound has also shown promise in the field of agriculture, particularly in developing novel insecticides. Tohnishi et al. (2005) investigated flubendiamide, a compound with a unique structure that includes the trifluoromethyl group, demonstrating extremely strong insecticidal activity against lepidopterous pests, including resistant strains. This research points to the potential of using this compound derivatives in creating effective pest control solutions Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005.
Antipathogenic Activity
Research into thiourea derivatives, including those structurally related to this compound, has revealed their potential antipathogenic activity. A study by Limban, Marutescu, & Chifiriuc (2011) on new thiourea derivatives characterized these compounds' interaction with bacterial cells, showing significant activity especially against biofilm-forming strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a pathway for developing anti-microbial agents with antibiofilm properties Limban, Marutescu, & Chifiriuc, 2011.
Catalytic Applications
The incorporation of this compound into covalent organic frameworks (COFs) has been explored for heterogeneous catalysis. Li et al. (2019) demonstrated the synthesis of amide-functionalized COFs using benzene-1,3,5-tricarboxamides (BTAs) for efficient Knoevenagel condensation, showcasing the compound's utility in catalytic processes Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that similar compounds can act as receptor antagonists
Biochemical Pathways
Similar compounds have been used in the synthesis of 3- [ (2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .
Result of Action
Similar compounds have been found to have a moderate oral mammalian toxicity and are recognized as neurotoxins .
Action Environment
It’s known that similar compounds have a low toxicity to birds and aquatic invertebrates but show a greater toxicity to fish .
Propriétés
IUPAC Name |
N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NOS/c22-21(23,24)17-7-4-8-19(13-17)27-14-15-9-11-18(12-10-15)25-20(26)16-5-2-1-3-6-16/h1-13H,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQNKUAOZCYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2869169.png)
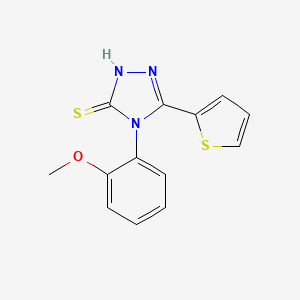
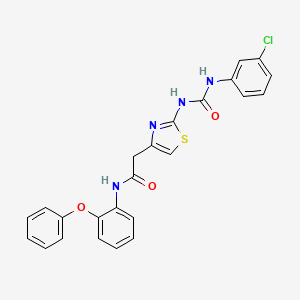
![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)
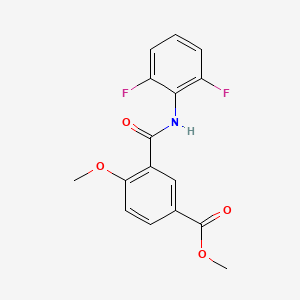
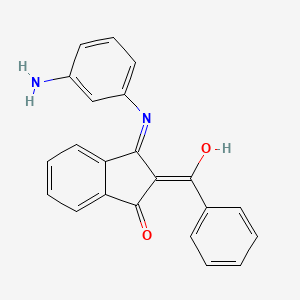
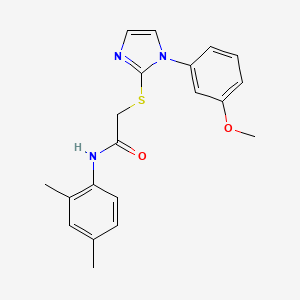
![N-cycloheptyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2869179.png)
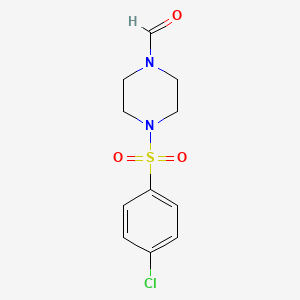
![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2869182.png)
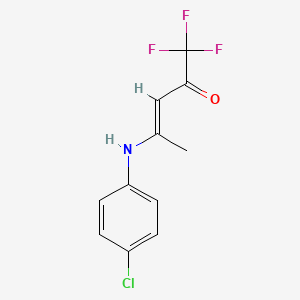
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2869186.png)

